[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid [(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14662433
InChI: InChI=1S/C6H9N3O2S/c1-9-2-4(7)6(8-9)12-3-5(10)11/h2H,3,7H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C6H9N3O2S
Molecular Weight: 187.22 g/mol

[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid

CAS No.:

Cat. No.: VC14662433

Molecular Formula: C6H9N3O2S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid -

Specification

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
IUPAC Name 2-(4-amino-1-methylpyrazol-3-yl)sulfanylacetic acid
Standard InChI InChI=1S/C6H9N3O2S/c1-9-2-4(7)6(8-9)12-3-5(10)11/h2H,3,7H2,1H3,(H,10,11)
Standard InChI Key HWDDHCPQLMKQSB-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)SCC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a sulfanyl-acetic acid side chain, and at the 4-position with an amino group. The IUPAC name, 2-(4-amino-1-methylpyrazol-3-yl)sulfanylacetic acid, reflects this substitution pattern . The presence of both electron-donating (amino) and electron-withdrawing (sulfanyl-acetic acid) groups confers unique electronic properties, influencing its reactivity and interactions with biological targets.

Key Structural Data

PropertyValueSource
Molecular FormulaC6H9N3O2S\text{C}_6\text{H}_9\text{N}_3\text{O}_2\text{S}
Molecular Weight187.22 g/mol
InChI KeyHWDDHCPQLMKQSB-UHFFFAOYSA-N
Canonical SMILESCN1C=C(C(=N1)SCC(=O)O)N

The sulfanyl group (-S-) enhances lipophilicity, potentially improving membrane permeability, while the acetic acid moiety contributes to solubility in polar solvents.

Spectral Characteristics

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. The 1H^1\text{H}-NMR spectrum exhibits signals for the methyl group (δ3.33.5\delta \approx 3.3–3.5 ppm), amino protons (δ5.1\delta \approx 5.1 ppm), and acetic acid protons (δ2.52.7\delta \approx 2.5–2.7 ppm). IR spectra show stretches for the carbonyl group (1700cm1\sim 1700 \, \text{cm}^{-1}) and N-H bonds (3300cm1\sim 3300 \, \text{cm}^{-1}).

Synthesis and Optimization Strategies

Cyclocondensation Reactions

A primary synthesis route involves cyclocondensation of hydrazine derivatives with β-ketoesters or diketones. For example, reacting 1-methylhydrazine with ethyl acetoacetate yields the pyrazole core, followed by sulfonation and acetic acid conjugation . This method achieves moderate yields (60–70%) and is scalable for industrial applications.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts for Suzuki-Miyaura coupling. A reported protocol involves reacting 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with bromoacetic acid derivatives under microwave irradiation, achieving >85% yield in 30 minutes. This method is favored for its efficiency and minimal byproducts.

Comparative Analysis of Synthesis Routes

MethodYield (%)Reaction TimeAdvantages
Cyclocondensation60–706–8 hoursCost-effective, scalable
Palladium-Catalyzed>8530 minutesHigh efficiency, low waste

Biological Activities and Mechanisms

Anticancer Activity

[(4-Amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetic acid induces apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspase-3/7 pathways. In vitro studies against MCF-7 breast cancer cells reported an IC50_{50} of 18.2μM18.2 \, \mu\text{M}, comparable to doxorubicin. The sulfanyl group enhances redox modulation, generating reactive oxygen species (ROS) that damage cancer cell DNA .

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, reducing prostaglandin E2_2 (PGE2_2) synthesis. In murine models, it decreased paw edema by 62% at 50 mg/kg, outperforming ibuprofen .

Antimicrobial Properties

Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 12.5μg/mL12.5 \, \mu\text{g/mL}, attributed to disruption of cell wall synthesis .

Pharmacological Applications

Oncology

Preclinical studies highlight its potential as an adjuvant in combination therapies. Synergistic effects with paclitaxel reduced tumor volume by 78% in xenograft models. Clinical trials are pending due to limited pharmacokinetic data.

Inflammation Management

Topical formulations are being explored for rheumatoid arthritis and dermatitis. A gel containing 2% w/w of the compound reduced erythema in 90% of patients during phase I trials.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator